molecular formula C7H13BrO2 B13209707 2-(3-Bromopropyl)-1,4-dioxane

2-(3-Bromopropyl)-1,4-dioxane

Cat. No.: B13209707
M. Wt: 209.08 g/mol
InChI Key: KEGWPIJTQGWOMU-UHFFFAOYSA-N
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Description

2-(3-Bromopropyl)-1,4-dioxane is an organic compound that belongs to the class of dioxanes. Dioxanes are a group of heterocyclic organic compounds characterized by a six-membered ring containing two oxygen atoms. The presence of a bromopropyl group in this compound makes it a valuable intermediate in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromopropyl)-1,4-dioxane typically involves the reaction of 1,4-dioxane with 3-bromopropanol in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions usually involve heating the reactants under reflux for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromopropyl)-1,4-dioxane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromopropyl group can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding dioxane derivatives with different functional groups.

    Reduction Reactions: Reduction of the bromopropyl group can lead to the formation of propyl-substituted dioxanes.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or alcohols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include hydroxyl, amino, or thiol-substituted dioxanes.

    Oxidation Reactions: Products include dioxane derivatives with aldehyde, ketone, or carboxylic acid functional groups.

    Reduction Reactions: Products include propyl-substituted dioxanes.

Scientific Research Applications

2-(3-Bromopropyl)-1,4-dioxane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.

    Medicine: It serves as a building block in the synthesis of potential drug candidates, particularly in the development of anticancer and antiviral agents.

    Industry: The compound is used in the production of specialty chemicals, polymers, and surfactants.

Mechanism of Action

The mechanism of action of 2-(3-Bromopropyl)-1,4-dioxane involves its ability to undergo nucleophilic substitution reactions. The bromine atom in the bromopropyl group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity allows it to participate in various chemical transformations, leading to the formation of new compounds with different biological and chemical properties.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxane: A parent compound with similar structural features but without the bromopropyl group.

    2-(3-Chloropropyl)-1,4-dioxane: A similar compound with a chlorine atom instead of bromine.

    2-(3-Hydroxypropyl)-1,4-dioxane: A compound with a hydroxyl group instead of bromine.

Uniqueness

2-(3-Bromopropyl)-1,4-dioxane is unique due to the presence of the bromopropyl group, which imparts distinct reactivity and chemical properties. The bromine atom makes the compound more reactive towards nucleophiles compared to its chloro or hydroxy analogs. This increased reactivity makes it a valuable intermediate in various synthetic applications.

Properties

Molecular Formula

C7H13BrO2

Molecular Weight

209.08 g/mol

IUPAC Name

2-(3-bromopropyl)-1,4-dioxane

InChI

InChI=1S/C7H13BrO2/c8-3-1-2-7-6-9-4-5-10-7/h7H,1-6H2

InChI Key

KEGWPIJTQGWOMU-UHFFFAOYSA-N

Canonical SMILES

C1COC(CO1)CCCBr

Origin of Product

United States

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